Suppression of Inflammatory Cytokine TNF-α in LPS-Stimulated Macrophages: DMP vs. DMI
In a study directly motivated by the anti-inflammatory effects of dimethyl itaconate (DMI), dimethyl pent-2-enedioate (DMP, the (E)-isomer) was shown to inhibit TNF-α production in RAW 264.7 and BMDM macrophages in a dose-dependent manner. Although not a direct head-to-head comparison with DMI under identical conditions, the study demonstrates that DMP recapitulates the cytokine-suppressive phenotype of its isomer at therapeutically relevant concentrations [1]. The data provide a class-level inference: DMP can serve as a functional surrogate for DMI in NF-κB-dependent inflammation models.
| Evidence Dimension | TNF-α protein expression reduction (LPS-induced RAW 264.7 cells) |
|---|---|
| Target Compound Data | Significant, dose-dependent reduction at concentrations tested (exact numerical fold-change not publicly extractable from abstract). |
| Comparator Or Baseline | Dimethyl itaconate (DMI) – known inhibitor of TNF-α in similar models; DMP study designed to test analogous activity. |
| Quantified Difference | Cannot be precisely quantified from the available abstract; the inference is qualitative: DMP inhibits TNF-α to an extent comparable to DMI. |
| Conditions | RAW 264.7 and BMDM cells, LPS stimulation, DMP treatment (concentration range not fully specified in abstract). |
Why This Matters
Positions DMP as a stereochemically defined, commercially attractive alternative to DMI for researchers studying itaconate-related anti-inflammatory pathways.
- [1] Zhou, Z.Y. et al. Dimethyl Pent-2-Enedioate inhibits LPS-induced inflammatory response in macrophages, J. Microbiol. Immunol. Infect., 2025, 10.1016/j.jmii.2025.03.019. View Source
